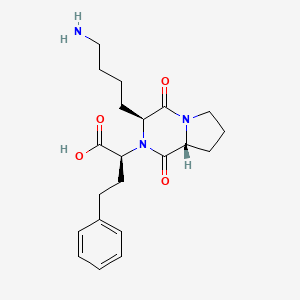

Lisinopril R,S,S-diketopiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMHWCBWYXAOU-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176376 | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219677-82-4 | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219677824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril R,S,S-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISINOPRIL R,S,S-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YLW25P64O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Lisinopril R,S,S-Diketopiperazine (EP Impurity D): Formation, Characterization, and Analytical Control

This technical guide provides an in-depth examination of Lisinopril R,S,S-diketopiperazine, a critical impurity in the manufacturing of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. Designated as Impurity D by the European Pharmacopoeia (EP), understanding its properties, formation mechanism, and analytical detection is paramount for researchers, quality control analysts, and drug development professionals to ensure the safety and efficacy of Lisinopril drug products.[1][2]

Core Physicochemical Properties

This compound is a cyclic dipeptide formed through the degradation of the parent drug, Lisinopril. Its proper identification relies on a clear understanding of its fundamental chemical and physical characteristics. As a certified reference standard, it is essential for the validation of analytical methods aimed at quantifying impurities in Lisinopril active pharmaceutical ingredients (APIs).[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 219677-82-4 | [2][3][4][5] |

| IUPAC Name | (S)-2-((3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoic acid | [2][4] |

| Synonyms | Lisinopril Impurity D; Lisinopril diketopipirazine | [2][4] |

| Molecular Formula | C₂₁H₂₉N₃O₄ | [2][3][4] |

| Molecular Weight | 387.47 g/mol | [3][5][6] |

| Appearance | White to Off-White Solid | [5][7] |

| Melting Point | >214°C (with decomposition) | [5] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [5][7] |

| Storage | Recommended at 2-8°C; Hygroscopic | [5] |

Mechanism of Formation: A Thermally Driven Degradation Pathway

The presence of this compound (Impurity D) in the final API is typically a result of thermal stress during manufacturing or storage. Its formation is not a direct degradation of Lisinopril but rather a two-step process involving another diketopiperazine intermediate, Impurity C.

Causality of Formation: The structure of Lisinopril, which is effectively a dipeptide derivative (L-lysyl-L-proline), contains the necessary functional groups—a terminal amine and a carboxylic acid—in proximity, making it susceptible to intramolecular cyclization. This reaction is a common degradation pathway for peptide-based drugs.[8]

-

Step 1: Intramolecular Dehydration: At elevated temperatures, the Lisinopril molecule undergoes an intramolecular condensation reaction. The primary amino group of the lysine moiety acts as a nucleophile, attacking the carboxylic acid group. This results in the elimination of a water molecule and the formation of a cyclic dipeptide, the (S,S,S)-diketopiperazine stereoisomer, also known as Lisinopril EP Impurity C.[1][9][10]

-

Step 2: Epimerization: Further exposure to high temperatures can cause epimerization at one of the chiral centers, converting the (S,S,S)-isomer (Impurity C) into the more stable (R,S,S)-isomer, which is Impurity D.[1][9] This stereochemical transformation is a critical step in the degradation pathway.

Caption: Formation pathway of Lisinopril Impurity D from the parent drug.

Laboratory Synthesis of a Reference Standard

To accurately quantify Impurity D in Lisinopril samples, a pure reference standard is required. The synthesis leverages the known thermal degradation pathway. The following protocol describes a method for generating the (R,S,S)-diketopiperazine from Lisinopril dihydrate.

Expert Insight: This procedure is essentially a forced degradation study. By pushing the reaction conditions far beyond typical manufacturing parameters (i.e., heating to 190°C), we intentionally generate the impurity in sufficient quantities for isolation. The nitrogen atmosphere is critical to prevent oxidative degradation, ensuring the primary reaction is the desired cyclization and epimerization.

Experimental Protocol: Thermal Conversion of Lisinopril

-

Preparation: Place 100 g of Lisinopril dihydrate into a round-bottom flask equipped with a nitrogen inlet and outlet.

-

Inerting: Purge the flask with a continuous, gentle stream of nitrogen gas to create an inert atmosphere.

-

Heating: Heat the flask to approximately 190°C. The solid will melt and gradually transform. Maintain this temperature for 4 hours.[1]

-

Cooling: After 4 hours, remove the heat source and allow the resulting molten residue to cool slowly to room temperature (25–30°C) under the nitrogen stream.

-

Purification: The crude product is a mixture. The target compound, (R,S,S)-diketopiperazine, must be purified from residual Lisinopril, Impurity C, and other byproducts using column chromatography. An ethyl acetate and hexane mixture is a suitable mobile phase system for this separation.[1]

-

Characterization: Confirm the identity and purity of the isolated compound using HPLC, LC-MS, and NMR spectroscopy. The spectral data should match published results for this compound.[1]

Caption: Workflow for the synthesis of the Impurity D reference standard.

Analytical Strategy for Detection and Quantification

A robust, validated analytical method is essential for controlling this compound in pharmaceutical production. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology for this purpose, as outlined in various pharmacopoeias and scientific literature.[11][12]

Methodological Rationale: The choice of a reversed-phase C8 column provides a good balance of hydrophobic retention for separating Lisinopril and its more nonpolar diketopiperazine degradants. A buffered mobile phase is necessary to control the ionization state of the acidic and basic functional groups on the molecules, ensuring reproducible retention times and peak shapes. Detection at a low UV wavelength (210 nm) is employed because neither Lisinopril nor the diketopiperazine impurity possesses a strong chromophore, but both absorb UV light in the far-UV region due to their amide and carboxyl groups.[11]

Protocol: HPLC-UV Method for Impurity Profiling

-

System Preparation: Set up an HPLC system with a suitable detector.

-

Chromatographic Conditions:

-

Column: Luna 5 µm C8(2) or equivalent (e.g., Kinetex 5 µm C8).[12]

-

Mobile Phase: A gradient or isocratic system of aqueous phosphate buffer and acetonitrile. A typical starting condition is 95% aqueous buffer and 5% acetonitrile.[11] The buffer should be pH-adjusted (e.g., to pH 4.1 with phosphoric acid) to achieve optimal separation.[12]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 210 nm.[11]

-

Column Temperature: Ambient or controlled at 30°C.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Lisinopril API sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

-

-

Reference Standard Preparation:

-

Prepare a stock solution of the this compound reference standard. Create a dilute working solution for system suitability and identification (e.g., at the 0.1% reporting threshold level relative to the API sample).

-

-

Analysis:

-

Inject the diluent (blank), the reference standard solution, and the API sample solution.

-

Identify the peak corresponding to Impurity D in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the peak area from the external standard or by area percent normalization, ensuring compliance with pharmacopoeial limits.

-

Table 2: Typical HPLC Parameters

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C8, 5 µm | Provides appropriate hydrophobicity for separation. |

| Mobile Phase A | Phosphate Buffer (pH 4.1) | Controls ionization for consistent retention. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |

| Detection | UV, 210 nm | Wavelength for detecting peptide/amide bonds. |

| Flow Rate | 1.2 mL/min | Standard flow for analytical columns. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

For unequivocal structural confirmation, especially during method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique.[13] It provides molecular weight and fragmentation data to confirm the identity of the impurity.

References

-

Lisinopril-impurities. Pharmaffiliates. [Link]

-

Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

-

Lisinopril EP Impurity D | 219677-82-4. SynZeal. [Link]

-

Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

-

Zhang, J., Liu, Y., Wang, Y., & Guo, X. (2009). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of pharmaceutical and biomedical analysis, 50(5), 929-34. [Link]

-

Separation of Lisinopril and its Organic Impurities per USP Monograph. Phenomenex. [Link]

-

Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. [Link]

-

Lisinopril EP Impurity D / Lisinopril (S,S,R)-Diketopiperazine. Allmpus. [Link]

-

Hrytsenko, I., Peleshok, K., & Logoyda, L. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia, 68(4), 823–828. [Link]

-

Stawikowski, M., & Fields, G. B. (2002). Kinetics of diketopiperazine formation using model peptides. Bioorganic & medicinal chemistry, 10(7), 2459-66. [Link]

-

Raghava Reddy, A.V., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. [Link]

-

Raghava Reddy, A.V., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. [Link]

Sources

- 1. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lisinopril EP Impurity D | 219677-82-4 | SynZeal [synzeal.com]

- 3. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 219677-82-4 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. allmpus.com [allmpus.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation Mechanism of Lisinopril Diketopiperazine Impurity

Abstract

Lisinopril, a cornerstone in the management of hypertension and heart failure, is a dipeptide-analog angiotensin-converting enzyme (ACE) inhibitor. Like many peptide-based pharmaceuticals, its chemical stability is a critical attribute for ensuring safety and efficacy. A primary degradation pathway for lisinopril is an intramolecular cyclization reaction, resulting in the formation of diketopiperazine (DKP) impurities. These impurities, specifically (S,S,S)-diketopiperazine (Ph. Eur. Impurity C) and its epimer (R,S,S)-diketopiperazine (Ph. Eur. Impurity D), are of significant concern in pharmaceutical manufacturing and formulation. This guide provides a detailed exploration of the chemical mechanisms underpinning DKP formation, elucidates the key factors that accelerate this degradation, and presents validated analytical methodologies for its detection and control.

Introduction: The Significance of the Diketopiperazine Impurity

Lisinopril's therapeutic action relies on its specific molecular structure, [(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid]. This structure contains a lysine-proline dipeptide-like moiety, which is the locus of its primary chemical instability. The presence of a terminal primary amine (on the lysine residue) and a nearby amide linkage creates a predisposition for intramolecular cyclization.

The formation of diketopiperazine (DKP) represents a degradation of the active pharmaceutical ingredient (API), leading to a loss of potency. More critically, the introduction of impurities necessitates rigorous toxicological assessment and control to ensure patient safety, as mandated by regulatory bodies worldwide. Understanding the root cause of DKP formation is therefore not merely an academic exercise but a crucial component of quality control in the pharmaceutical industry.[1]

The Core Reaction: Intramolecular Aminolysis

The formation of the primary DKP impurity, (S,S,S)-diketopiperazine, is a classic example of intramolecular aminolysis, which can also be described as a dehydration or condensation reaction.[1]

The Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the primary amine nitrogen of the lysine side chain onto the electrophilic carbonyl carbon of the amide bond linking the lysine and proline residues. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the amide bond and the formation of a new amide bond, creating a stable, six-membered diketopiperazine ring. This process involves the elimination of a molecule of water.[2]

This transformation is thermodynamically driven, particularly at elevated temperatures, leading to a more stable cyclic structure.

Caption: Intramolecular cyclization of Lisinopril to its DKP impurity.

Causality Analysis: Key Factors Driving DKP Formation

The rate of DKP formation is not constant but is profoundly influenced by several environmental and process parameters. Understanding these factors is key to developing effective control strategies.

Temperature

Temperature is the most significant accelerator of DKP formation. The reaction is an intramolecular dehydration, which is an endothermic process favored by heat. Studies have demonstrated that heating lisinopril, both in solid form and in solution, directly leads to an increased rate of DKP generation.[1] In the solid state, significant formation of DKP is observed at temperatures above 147°C.[2][3] This has critical implications for manufacturing processes such as drying, milling, and heat sterilization, where temperature must be strictly controlled.

pH

The pH of the environment plays a pivotal role, particularly in aqueous solutions or formulations. The nucleophilicity of the primary amino group on the lysine residue is highly dependent on its protonation state.

-

Acidic Conditions (pH < 4): At low pH, the amino group is predominantly protonated (-NH3+), which renders it non-nucleophilic and slows the cyclization reaction. However, acid can also catalyze the hydrolysis of the amide bond, leading to other degradation pathways.

-

Neutral to Basic Conditions (pH > 5): As the pH increases, the amino group becomes deprotonated (-NH2), significantly enhancing its nucleophilicity and dramatically accelerating the rate of DKP formation.[4] Lisinopril shows extreme instability in basic solutions, with studies reporting nearly 100% degradation in 0.1M NaOH almost instantaneously at room temperature.[5]

The pH-rate profile suggests the reaction rate is highest when the N-terminal amine is in its unprotonated, free-base form.[4]

Moisture and Humidity

In the solid state, the presence of water can act as a plasticizer, increasing molecular mobility within the crystal lattice. This facilitates the necessary conformational changes for the reactive groups to come into proximity, thereby promoting the cyclization reaction. Kinetic studies on solid-phase lisinopril have shown that DKP is the major decomposition product in the presence of humidity.[6]

Epimerization and the Formation of Impurity D

While (S,S,S)-diketopiperazine (Impurity C) is formed directly from lisinopril, the (R,S,S)-diketopiperazine (Impurity D) is also a commonly observed related substance. This diastereomer is not formed directly from the parent drug but arises from the epimerization of Impurity C.[1] This chiral center inversion is also promoted by high temperatures, suggesting that under thermal stress, an equilibrium between the two DKP diastereomers can be established.

Caption: Formation pathway of DKP Impurities C and D from Lisinopril.

Data Presentation: Impact of Stress Conditions

Forced degradation studies are essential to understand the stability profile of a drug. The following table summarizes the expected impact of key stress factors on the formation of Lisinopril DKP.

| Stress Condition | Parameter | Typical Result | Primary Mechanism | Reference |

| Thermal (Solid State) | 150°C, 24 hours | Significant increase in DKP | Overcomes activation energy for cyclization | [2][3] |

| Acid Hydrolysis | 0.1 M HCl, 50°C, 8 hours | Minor DKP formation | Amino group is protonated, slowing cyclization | [5] |

| Base Hydrolysis | 0.01 M NaOH, 25°C, 1 hour | Rapid and extensive DKP formation | Deprotonated amine is highly nucleophilic | |

| Humidity (Solid State) | 75% RH, 70°C, 7 days | Moderate increase in DKP | Increased molecular mobility | [6] |

Experimental Protocols for Analysis

A self-validating system is crucial for trustworthy analytical results. The following protocols outline robust methods for generating and quantifying Lisinopril DKP.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade lisinopril to generate the DKP impurity for analytical method development and validation.

Objective: To generate detectable levels of (S,S,S)-DKP and (R,S,S)-DKP from lisinopril API.

Methodology:

-

Preparation of Stock Solution: Accurately weigh 50 mg of Lisinopril reference standard and dissolve in 50 mL of purified water to obtain a 1 mg/mL stock solution.

-

Thermal Stress (Solution): Transfer 5 mL of the stock solution to a sealed vial. Heat in a water bath at 80°C for 24 hours. Cool to room temperature before analysis.

-

Base Hydrolysis Stress: Transfer 5 mL of the stock solution to a volumetric flask. Add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to a final volume of 10 mL with water. Rationale: This condition is known to rapidly produce the DKP impurity.[5]

-

Acid Hydrolysis Stress: Transfer 5 mL of the stock solution to a volumetric flask. Add 1 mL of 1 M HCl. Heat in a water bath at 80°C for 8 hours. Cool and carefully neutralize with 1 M NaOH, then dilute to 10 mL with water.

-

Control Sample: Dilute 5 mL of the stock solution to 10 mL with water and store at 2-8°C, protected from light.

-

Analysis: Analyze all stressed samples and the control sample using the HPLC method described below.

Protocol: Stability-Indicating HPLC Method

This method ensures the separation and quantification of lisinopril from its DKP degradation products.

Objective: To accurately quantify lisinopril and its DKP impurities in a single chromatographic run.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M Phosphate Buffer, pH adjusted to 7.1) and acetonitrile (e.g., in a ratio of 70:30 v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.[7]

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Methodology:

-

System Suitability Test (SST):

-

Prepare a solution containing lisinopril and known DKP impurity standards.

-

Make five replicate injections.

-

Self-Validation Criteria: The relative standard deviation (%RSD) for the peak areas must be ≤ 2.0%. The resolution between the lisinopril and DKP peaks must be ≥ 2.0. The tailing factor for the lisinopril peak should be ≤ 1.5. The SST must pass before any sample analysis.

-

-

Standard Preparation: Prepare a standard solution of lisinopril reference standard at a known concentration (e.g., 100 µg/mL) in the mobile phase.

-

Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a theoretical lisinopril concentration of 100 µg/mL.

-

Analysis & Calculation:

-

Inject the standard and sample solutions.

-

Identify the peaks based on the retention times obtained from the SST.

-

Calculate the amount of DKP impurity as a percentage of the total peak area or by using a reference standard for the impurity if available.

-

Caption: Workflow for the analysis of Lisinopril DKP impurity.

Conclusion and Mitigation Strategies

The formation of diketopiperazine is an inherent stability challenge for lisinopril, driven primarily by its dipeptide-like structure. The degradation is fundamentally an intramolecular cyclization reaction, heavily accelerated by high temperature and neutral-to-basic pH conditions. In the solid state, humidity can also facilitate this process.

Effective control and mitigation rely on a thorough understanding of these causal factors. Key strategies include:

-

Process Control: Strict temperature control during manufacturing steps like drying and milling to minimize thermal stress.

-

Formulation Strategy: For liquid formulations, maintaining a weakly acidic pH (e.g., pH 4-5) is critical to ensure the stability of the N-terminal amine.

-

Packaging and Storage: Using packaging with low moisture permeability and storing the final drug product in controlled, cool, and dry conditions.

By implementing these measures, grounded in a robust scientific understanding of the degradation mechanism, researchers and manufacturers can ensure the quality, safety, and efficacy of lisinopril drug products.

References

-

Wang, S. L., Lin, S. Y., & Chen, T. F. (2000). Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. Chemical & Pharmaceutical Bulletin, 48(12), 1890-1893. [Link]

-

Lin, S. Y. (2000). Thermal-Dependent Dehydration Process and Intramolecular Cyclization of Lisinopril Dihydrate in the Solid State. Chemical & Pharmaceutical Bulletin, 48(12), 1890-1893. [Link]

-

Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

-

Stanisz, B. (2005). Kinetics of Lisinopril degradation in solid phase. Reaction Kinetics and Catalysis Letters, 85(1), 145-152. [Link]

-

Beasley, C. A., Shaw, J., Zhao, Z., & Reed, R. A. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-567. [Link]

-

Wang, S. L., Lin, S., & Chen, T. F. (2000). Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. Semantic Scholar. [Link]

-

Hinojosa-Torres, J., et al. (2008). Degradation of lisinopril: A physico-chemical study. Journal of Molecular Structure, 886(1-3), 51-58. [Link]

-

Téjes, G., et al. (2013). Stability-Indicating LC Method for the Simultaneous Determination of Lisinopril and Hydrochlorothiazide. Journal of Chromatographic Science, 52(7), 651-8. [Link]

-

Zhu, P., et al. (2008). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Semantic Scholar. [Link]

-

Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]

-

Kasagić-Vujanović, I., et al. (2018). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. ResearchGate. [Link]

-

Adam, E. H. K. (2014). The effect of pH-value on the reaction rate of lisinopril dihydrate thermal-decomposed. ResearchGate. [Link]

-

Adam, E. H. K. (2014). Stress Degradation Studies on Lisinopril Dihydrate. Amanote Research. [Link]

-

Enchev, V., et al. (2010). Influence of pH on the cis–trans isomerization of Valine-Proline dipeptide: An integrated NMR and theoretical investigation. ResearchGate. [Link]

-

Takács-Novák, K., et al. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16. [Link]

-

Zhang, P. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. [Link]

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]

-

Steinman, H. M. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]

-

Jainab, B., et al. (2025). Stability-Indicating RP-HPLC Method For The Quantitative Determination Of Amlodipine Besylate And Lisinopril In Combined Antihypertensive Formulations. International Journal of Environmental Sciences, 11(22s). [Link]

-

Avdeef, A., et al. (2013). Physico-chemical Profiling of ACE-inhibitor Lisinopril: Acid-base Properties. ResearchGate. [Link]

-

Wu, H., & Wysocki, V. H. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1022–1030. [Link]

-

Chary, V. P., et al. (2022). Stability indicating RP-HPLC method development and validation for estimation of antihypertension class of drugs lisinopril and hydrochlorothiazide. Annals of Phytomedicine, 11(Special Issue 1). [Link]

-

Téjes, G., et al. (2014). Stability-Indicating LC Method for the Simultaneous Determination of Lisinopril and Hydrochlorothiazide. ResearchGate. [Link]

Sources

- 1. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]

Pharmacological activity of Lisinopril R,S,S-diketopiperazine

An In-Depth Technical Guide to the Pharmacological Activity of Lisinopril R,S,S-Diketopiperazine

Executive Summary

Lisinopril, a cornerstone in the management of hypertension and heart failure, is an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Like many pharmaceuticals, its stability is a critical parameter, with degradation products potentially impacting safety and efficacy. Among these is a class of impurities known as diketopiperazines (DKPs), formed via intramolecular cyclization. This guide focuses specifically on the R,S,S-diastereomer of lisinopril diketopiperazine (Lisinopril EP Impurity D), a known process-related impurity.[4][5][6] While its synthesis and analytical detection are well-documented, its pharmacological activity remains largely uncharacterized in publicly available literature.

This document serves as a technical guide for researchers and drug development professionals. It synthesizes the known information regarding the formation and characterization of this compound and, critically, presents a comprehensive, field-proven framework for its pharmacological evaluation. We provide detailed, actionable protocols for the synthesis of the impurity and for a robust in vitro ACE inhibition assay designed to definitively quantify its biological activity relative to the parent drug, Lisinopril.

Introduction: Lisinopril and the Significance of Diketopiperazine Impurities

Lisinopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][7] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril leads to vasodilation and a reduction in blood pressure.[2][7]

The molecular structure of lisinopril, a synthetic peptide derivative containing L-proline, predisposes it to intramolecular cyclization, particularly under thermal stress or in the presence of moisture.[4][8] This reaction results in the formation of a stable six-membered diketopiperazine ring, cleaving the peptide bond and altering the molecule's conformation and chemical properties.[9][10] This process can lead to different diastereomers, including the (S,S,S) and (R,S,S) forms.[4][5][11] The R,S,S-diketopiperazine, also known as Lisinopril Impurity D in the European Pharmacopoeia, is formed through the epimerization of the S,S,S-diketopiperazine at high temperatures.[4][11]

The presence of such impurities is a critical quality attribute for any active pharmaceutical ingredient (API). Understanding their pharmacological profile is paramount; an active impurity could lead to unintended side effects or an altered therapeutic window, while an inactive impurity could reduce the effective dose of the API. This guide addresses the current knowledge gap by providing the necessary tools to investigate the ACE inhibitory potential of this compound.

Caption: Mechanism of action of Lisinopril within the RAAS pathway.

Formation and Synthesis of this compound

Mechanism of Formation

The formation of diketopiperazine from lisinopril is a well-understood degradation pathway. It proceeds via an intramolecular nucleophilic attack of the terminal amine of the lysine residue on the amide carbonyl group of the proline ring. This cyclization is often accelerated by heat. The (S,S,S)-diketopiperazine is typically formed first. Subsequent epimerization at the chiral center adjacent to the newly formed ring, driven by high temperatures (e.g., 190°C), leads to the more stable (R,S,S)-diastereomer.[4][11]

Caption: Formation pathway of Lisinopril diketopiperazine isomers.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for inducing the formation of this impurity for use as an analytical standard.[4][11] The causality behind this method is the use of high thermal energy to overcome the activation barrier for both the initial cyclization and the subsequent epimerization.

Objective: To generate a sufficient quantity of this compound for analytical and pharmacological evaluation.

Materials:

-

Lisinopril Dihydrate (API grade)

-

High-temperature oven or heating block

-

Mortar and pestle

-

Amber glass vial with a screw cap

-

Analytical balance

-

Spatula

Methodology:

-

Preparation: Weigh approximately 100 mg of Lisinopril Dihydrate into a clean, dry amber glass vial.

-

Thermal Stress: Place the vial (with the cap loosely fitted to allow for any pressure release) into a preheated oven or heating block set to 190°C.

-

Rationale: This specific high temperature is documented to promote the epimerization from the S,S,S to the R,S,S form, which is the target compound.[4]

-

-

Incubation: Heat the sample for a period of 2-4 hours. The exact duration may require optimization and monitoring by HPLC to maximize the yield of the target impurity.

-

Cooling: After the incubation period, carefully remove the vial from the heat source and allow it to cool to room temperature.

-

Characterization: The resulting solid material will be a mixture of undegraded lisinopril, the S,S,S-DKP, the R,S,S-DKP, and potentially other minor degradation products. This mixture must be purified.

-

Purification (Preparative HPLC):

-

Dissolve the thermally stressed material in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Utilize a preparative High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 column.

-

Develop a gradient elution method to achieve baseline separation of the R,S,S-diketopiperazine peak from lisinopril and other impurities.[12][13]

-

Collect the fraction corresponding to the R,S,S-diketopiperazine peak.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain the purified solid.

-

-

Confirmation: Confirm the identity and purity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][14]

Analytical Workflow for Characterization

A robust analytical method is essential to confirm the identity and purity of the synthesized R,S,S-diketopiperazine and to quantify it in subsequent pharmacological assays. A stability-indicating HPLC method is the industry standard.[12][15]

Caption: High-level workflow for analytical confirmation of R,S,S-DKP.

Protocol: HPLC Method for Analysis

This protocol provides a starting point for the analytical separation of lisinopril and its diketopiperazine impurities, based on common methods described in the literature.[12][13][16]

Objective: To resolve and quantify Lisinopril and this compound.

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Monobasic Sodium Phosphate Dihydrate

-

Phosphoric Acid

-

Water (HPLC grade)

Methodology:

-

Mobile Phase Preparation:

-

Buffer (A): Dissolve 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1 L of HPLC-grade water. Adjust the pH to 4.1 with Phosphoric Acid.[13] Filter and degas.

-

Organic (B): Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm[12]

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: Ramp to 40% B

-

25-30 min: Hold at 40% B

-

30-31 min: Ramp back to 5% B

-

31-40 min: Re-equilibrate at 5% B

-

-

-

System Suitability: Inject a standard solution containing both lisinopril and the isolated R,S,S-DKP to confirm adequate resolution between the peaks. The system suitability criteria as per the USP monograph for Lisinopril should be met.[13]

Pharmacological Evaluation: In Vitro ACE Inhibition Assay

As the direct pharmacological activity of this compound is not well-reported, a definitive in vitro study is required. The most direct and relevant test is an ACE inhibition assay. The following protocol is a robust, widely accepted method based on the spectrophotometric quantification of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).[17][18][19]

Principle of the Assay

The assay measures the activity of the ACE enzyme by monitoring its cleavage of the substrate HHL into hippuric acid (HA) and histidyl-leucine. In the presence of an inhibitor, the rate of HA formation is reduced. The reaction is stopped, and the HA produced is extracted and quantified by measuring its absorbance, typically at 228 nm.[18][19]

Protocol: Spectrophotometric ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACE and compare it to that of Lisinopril.

Materials & Reagents:

-

Purified this compound (from Section 2)

-

Lisinopril Dihydrate (positive control)

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) (substrate)

-

Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Spectrophotometer (UV-Vis) or microplate reader

-

Microcentrifuge tubes

Methodology:

-

Reagent Preparation:

-

ACE Solution: Prepare a stock solution of ACE in deionized water. The final concentration in the assay should be optimized to yield a robust signal (e.g., 2-10 mU/mL).[19]

-

HHL Solution: Prepare a 5 mM solution of HHL in the Sodium Borate Buffer.[19]

-

Test Compound (R,S,S-DKP) Stock: Prepare a high-concentration stock solution (e.g., 1 mM) in deionized water. Create a series of dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

-

Positive Control (Lisinopril) Stock: Prepare a stock solution and serial dilutions identical to the test compound.

-

-

Assay Procedure:

-

Setup: For each concentration of inhibitor, control, and blank, prepare triplicate microcentrifuge tubes.

-

Pre-incubation: Add the following to each tube:

-

50 µL of the appropriate inhibitor dilution (R,S,S-DKP or Lisinopril).

-

For the 100% Activity Control (no inhibition), add 50 µL of deionized water.

-

For the Blank, add 50 µL of deionized water.

-

Add 25 µL of the ACE enzyme solution to all tubes except the Blank. Add 25 µL of buffer to the Blank tubes.

-

-

Incubate: Pre-incubate all tubes at 37°C for 10 minutes.[19]

-

-

Enzymatic Reaction:

-

Initiation: Initiate the reaction by adding 125 µL of the 5 mM HHL substrate solution to all tubes.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes (this may require optimization).[19]

-

-

Reaction Termination and Extraction:

-

Termination: Stop the reaction by adding 200 µL of 1 M HCl to all tubes.[19]

-

Extraction: Add 1.0 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic layer.

-

Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Quantification:

-

Carefully transfer 800 µL of the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water or buffer.

-

Measure the absorbance of the solution at 228 nm using the spectrophotometer. Use the Blank sample to zero the instrument.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

% Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_100%_activity - Abs_blank)] * 100

-

-

Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity.

-

Expected Data and Interpretation

The primary output of this study will be the IC50 values for Lisinopril and its R,S,S-diketopiperazine derivative. This quantitative data allows for a direct comparison of their pharmacological potency.

| Compound | Predicted IC50 Range (nM) | Relative Potency vs. Lisinopril |

| Lisinopril | 5 - 20 | 1 (Reference) |

| Lisinopril R,S,S-DKP | To Be Determined (TBD) | TBD |

| Table 1: Data summary table for presenting the results of the ACE inhibition assay. |

Interpretation:

-

If IC50 (DKP) is similar to IC50 (Lisinopril): The impurity is pharmacologically active and may contribute to the overall therapeutic effect or side-effect profile of the drug product. This would be a significant finding.

-

If IC50 (DKP) >> IC50 (Lisinopril): The impurity has significantly less or no ACE inhibitory activity. Its presence would primarily be a concern for reducing the overall purity and effective concentration of the lisinopril API.

-

If IC50 (DKP) << IC50 (Lisinopril): The impurity is more potent than the parent drug. This would be a major safety concern, requiring stringent control during manufacturing.

Discussion and Future Directions

The determination of the pharmacological activity of this compound is a critical step in ensuring the quality and safety of lisinopril-containing medications. The experimental framework provided here offers a clear and scientifically rigorous path to obtaining this vital data.

Should the R,S,S-DKP show significant ACE inhibitory activity, several future studies would be warranted:

-

In Vivo Studies: Assess the effect of the impurity on blood pressure in animal models of hypertension to understand its in vivo potency and duration of action.

-

Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the impurity. Its bioavailability and half-life could differ significantly from lisinopril.[2][3]

-

Off-Target Screening: Evaluate the impurity against a panel of other receptors and enzymes to identify any potential for off-target effects that could lead to unforeseen side effects.

Conclusion

This compound is a known degradation product formed via intramolecular cyclization and epimerization. While its chemical synthesis and analytical detection are established, its pharmacological profile remains a critical unknown. This guide has provided a comprehensive technical overview and, more importantly, detailed, actionable protocols for the synthesis, characterization, and definitive pharmacological evaluation of this compound. By executing the proposed in vitro ACE inhibition assay, researchers and pharmaceutical scientists can elucidate the biological impact of this impurity, contributing to the development of safer and more effective medicines.

References

- Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - NIH. (n.d.).

- Methods of Analysis of Lisinopril: A Review - Walsh Medical Media. (2017).

- ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. (n.d.).

- (PDF) Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - ResearchGate. (2018).

- Application Notes: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay using Val-Tyr - Benchchem. (n.d.).

- Separation of Lisinopril and its Organic Impurities per USP Monograph - Phenomenex. (n.d.).

- Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. (2016).

- Methods of Analysis of Lisinopril: A Review - ResearchGate. (2017).

- Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC - NIH. (2008).

- Spectrophotometric methods for the determination of lisinopril in medicines - Pharmacia. (2021).

- Synthesis and Characterization of Compounds Related to Lisinopril - Semantic Scholar. (2015).

- Angiotensin-converting enzyme inhibitory assay - Protocols.io. (2019).

- (PDF) Synthesis and Characterization of Compounds Related to Lisinopril - ResearchGate. (2016).

- Synthesis and Characterization of Compounds Related to Lisinopril - PubMed. (2016).

- The clinical pharmacology of lisinopril - ClinPGx. (1987).

- Lisinopril - Wikipedia. (n.d.).

- Lisinopril EP Impurity D | 219677-82-4 - SynZeal. (n.d.).

- Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography - Scirp.org. (2014).

- Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography - Semantic Scholar. (2014).

- Kinetics of Lisinopril degradation in solid phase | Request PDF - ResearchGate. (2009).

- Lisinopril - Deranged Physiology. (n.d.).

- Lisinopril S,S,S-Diketopiperazine | C21H29N3O4 | CID 29982756 - PubChem. (n.d.).

- Lisinopril - StatPearls - NCBI Bookshelf - NIH. (2023).

- DKP formation mechanism. | Download Scientific Diagram - ResearchGate. (n.d.).

- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. (2022).

- Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - Science. (1981).

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Lisinopril - Wikipedia [en.wikipedia.org]

- 3. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lisinopril EP Impurity D | 219677-82-4 | SynZeal [synzeal.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]

- 16. Spectrophotometric methods for the determination of lisinopril in medicines [pharmacia.pensoft.net]

- 17. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Toxicological Profile of Lisinopril Diketopiperazine Impurities: A Framework for Safety and Qualification

An In-Depth Technical Guide

Abstract

Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes degradation to form impurities, most notably diketopiperazines (DKPs), through intramolecular cyclization. The presence of these impurities, specifically (S,S,S)-diketopiperazine (Lisinopril EP Impurity C) and its epimer (R,S,S)-diketopiperazine (Lisinopril EP Impurity D), is a critical quality attribute that necessitates a thorough toxicological evaluation to ensure patient safety. This guide provides a comprehensive framework for establishing the toxicological profile of lisinopril DKP impurities. It is structured not as a rigid protocol, but as a strategic workflow, explaining the scientific rationale behind each stage of the assessment, from impurity formation and characterization to a tiered toxicological testing strategy consistent with international regulatory standards. This document serves as a technical roadmap for researchers and drug development professionals tasked with the safety qualification of such process-related impurities and degradation products.

The Imperative of Impurity Profiling in Drug Safety

The quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity.[1] Impurities, which are any components of the drug substance that are not the defined chemical entity, can arise from various sources, including starting materials, by-products of synthesis, and degradation products formed during manufacturing and storage.[1][2] The International Council for Harmonisation (ICH) has established robust guidelines, particularly ICH Q3A(R2), to provide a framework for the control and qualification of these impurities in new drug substances.[1][3][4] Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

Lisinopril, an essential medication for hypertension and heart failure, is susceptible to degradation, which can compromise its therapeutic efficacy and introduce potentially harmful substances.[5][6] Among its known degradation products are the diketopiperazine (DKP) impurities, which demand careful toxicological scrutiny.[5][7][8]

Formation and Characterization of Lisinopril DKP Impurities

Mechanism of Formation

The primary pathway for the formation of lisinopril DKP impurities is an intramolecular cyclization reaction. This process involves the dehydration of the lisinopril molecule, leading to the formation of a stable six-membered diketopiperazine ring. This reaction is often accelerated by heat.[5][9] The two principal DKP impurities identified are:

-

(S,S,S)-Diketopiperazine: Also known as Lisinopril EP Impurity C.[5][9][10]

-

(R,S,S)-Diketopiperazine: Also known as Lisinopril EP Impurity D, which can be formed through the epimerization of Impurity C at high temperatures.[5][9][11]

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to understand the propensity of lisinopril to form these and other degradation products.[12][13]

Caption: Formation pathway of Lisinopril DKP impurities.

Analytical Characterization

The unambiguous identification and quantification of DKP impurities are prerequisites for any toxicological assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying lisinopril from its impurities.[13][14][15][16] For structural confirmation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, providing molecular weight and fragmentation data to confirm the identity of the DKP structures.[5][14]

The Regulatory Compass: ICH Q3A(R2) Qualification Thresholds

The decision to perform a toxicological evaluation is not arbitrary; it is dictated by regulatory guidelines. The ICH Q3A(R2) guideline sets thresholds for reporting, identifying, and qualifying impurities based on the Maximum Daily Dose (MDD) of the drug substance.[17]

Causality Behind the Thresholds: The MDD is the critical factor because it determines the patient's total exposure to the impurity. A higher MDD means a lower percentage of an impurity can be tolerated before it reaches a level of potential toxicological concern. The thresholds represent levels below which an impurity is considered to have a negligible safety risk.

Lisinopril has a typical MDD of up to 40 mg for hypertension. However, to be conservative, we will consider the highest possible MDD. Let's assume an MDD of 80 mg for certain indications. Based on the ICH Q3A(R2) guideline, the qualification threshold is the level at which an impurity must be toxicologically evaluated.

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI = Total Daily Intake |

For Lisinopril with an MDD of 40 mg/day:

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

This means that if a DKP impurity is present at a level greater than 0.15% in the lisinopril drug substance, a comprehensive toxicological safety assessment is mandated by regulatory agencies.

A Tiered Strategy for Toxicological Assessment

A scientifically sound and resource-efficient approach to toxicological evaluation follows a tiered, or staged, strategy. This begins with computational methods and progresses to more complex biological systems only as needed, based on the results of the preceding tier.

Caption: Tiered workflow for toxicological assessment of impurities.

Tier 1: In Silico Assessment (Computational Toxicology)

Rationale: Before embarking on laboratory experiments, computational (in silico) models provide a rapid and cost-effective screening of potential toxicities. Quantitative Structure-Activity Relationship (QSAR) models compare the chemical structure of the DKP impurity to databases of known toxicants to predict its likely biological activities.

Protocol:

-

Obtain the 2D structure (SMILES or MOL file) for the (S,S,S)-DKP and (R,S,S)-DKP impurities.

-

Submit the structure to two complementary QSAR models for mutagenicity prediction (as per ICH M7 guidelines for mutagenic impurities):

-

An expert rule-based system (e.g., Derek Nexus).

-

A statistical-based system (e.g., Sarah Nexus or Leadscope).

-

-

Analyze the output for structural alerts related to mutagenicity, carcinogenicity, and other toxicological endpoints. A positive finding, or "structural alert," indicates a potential for toxicity that warrants further investigation.

Tier 2: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity (damage to DNA or chromosomes) is a critical toxicological endpoint because it can lead to heritable mutations and cancer. A standard battery of in vitro tests is required to assess this risk comprehensively. A negative result in a standard, well-conducted battery is often sufficient to rule out mutagenic potential.

Key Experiments:

-

Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).

-

In Vitro Mammalian Cell Assay:

-

Micronucleus Test: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

-

Mouse Lymphoma Assay (MLA): Detects gene mutations and clastogenicity.

-

| Assay | Endpoint Measured | Rationale |

| Ames Test | Gene mutation in bacteria | High-throughput, sensitive screen for point mutations, a common mechanism for carcinogens. |

| Micronucleus Test | Chromosome damage in mammalian cells | Assesses larger-scale genetic damage (clastogenicity/aneugenicity) not detected by the Ames test. |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method (OECD 471)

This protocol is a self-validating system, including concurrent negative and positive controls to ensure the test system is functioning correctly.

-

Strain Selection: Use a minimum of five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA or WP2 pKM101).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) for each strain. This is crucial because some chemicals only become mutagenic after being metabolized.

-

Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should span from non-toxic to cytotoxic levels. Select at least five analyzable concentrations for the main experiment.

-

Assay Procedure: a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the DKP impurity test solution (or control), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

-

Controls:

-

Negative (Solvent) Control: The vehicle used to dissolve the DKP impurity.

-

Positive Control: A known mutagen for each strain, with and without S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control value.

Tier 3: In Vitro General Toxicity Assessment

Rationale: If the DKP impurity is not genotoxic, its potential for general cytotoxicity should be evaluated. This provides an initial indication of non-specific toxicity and can help identify potential target organs.

Key Experiment: Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay (ISO 10993-5)

-

Cell Line Selection: Choose cell lines relevant to potential target organs for ACE inhibitors and general metabolism, such as human liver cells (HepG2) and human kidney cells (HK-2).

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Treatment: Remove the culture medium and replace it with a medium containing various concentrations of the DKP impurity. Include untreated and solvent controls. Incubate for a relevant exposure period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 4: In Vivo General Toxicity Study (If Warranted)

Rationale: An in vivo study is the final tier and is only conducted if there are significant concerns from the in vitro data (e.g., positive genotoxicity) or if the impurity is structurally novel and present at high levels. The goal is to understand the impurity's effects in a whole biological system.

Key Experiment: 14-Day or 28-Day Repeated Dose Toxicity Study in Rodents (OECD 407)

-

Species Selection: Typically performed in one rodent species (e.g., Sprague-Dawley rat).

-

Administration: The route of administration should mimic human exposure (i.e., oral gavage).

-

Group Design: Use at least three dose groups (low, mid, high) and a concurrent vehicle control group. The high dose should aim to produce minimal toxicity to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Endpoints: Monitor daily clinical signs, body weight, and food/water consumption. At the end of the study, perform a complete analysis including hematology, clinical chemistry, and full histopathology of major organs and tissues.

-

Interpretation: The study will identify any potential target organs of toxicity and establish a NOAEL, which is the highest dose at which no adverse effects were observed. This NOAEL is crucial for calculating the safety margin for human exposure.

Conclusion and Risk Assessment

The toxicological profiling of lisinopril diketopiperazine impurities is a systematic process guided by regulatory principles and scientific rationale. By employing a tiered approach, from in silico prediction to in vitro and, if necessary, in vivo studies, a clear picture of the impurity's safety profile can be established. If the DKP impurities are found to be non-genotoxic and exhibit low general toxicity, with a sufficient safety margin between the NOAEL from animal studies and the maximum human exposure, they can be qualified as safe at the levels observed in the final drug substance. This ensures that the therapeutic benefits of lisinopril are not compromised by the risks associated with its degradation products.

References

-

Reddy, G. M., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientific Publishing Institute. Available at: [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA. Available at: [Link]

-

Chaudhary, A. K., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. Available at: [Link]

-

Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. Available at: [Link]

-

Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. Available at: [Link]

-

Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH.org. Available at: [Link]

-

Reddy, G. M., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. Available at: [Link]

-

AstraZeneca. (2023). Environmental Risk Assessment Data Lisinopril dihydrate. Fass.se. Available at: [Link]

-

Stanimirova, I., et al. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia. Available at: [Link]

-

Al-Janabi, K. A., et al. (2019). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Navale, S. A., et al. (2022). Development and Validation of UV Spectrophotometric Method for the Estimation of Lisinopril in Bulk and Pharmaceutical Dosage Form. International Journal of Novel Research and Development. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). Lisinopril EP Impurity C. SynThink. Available at: [Link]

-

Oliveira, R., et al. (2006). Degradation of lisinopril: A physico-chemical study. ResearchGate. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). Lisinopril EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

-

EliteSynth Laboratories. (n.d.). Lisinopril (S,S,R)-Diketopiperazine. EliteSynth. Available at: [Link]

-

Popović, G., et al. (2020). Stress Degradation of Lisinopril Dihydrate in Different Aqueous Media. DOI Srpska. Available at: [Link]

-

SynZeal. (n.d.). Lisinopril Impurities. SynZeal. Available at: [Link]

-

Pharmaffiliates. (n.d.). Lisinopril-impurities. Pharmaffiliates. Available at: [Link]

-

Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scirp.org. Available at: [Link]

-

Zajac, M., et al. (2014). Kinetics of Lisinopril degradation in solid phase. ResearchGate. Available at: [Link]

-

SynZeal. (n.d.). Lisinopril EP Impurity D. SynZeal. Available at: [Link]

Sources

- 1. jpionline.org [jpionline.org]

- 2. m.youtube.com [m.youtube.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Lisinopril EP Impurity D | 219677-82-4 | SynZeal [synzeal.com]

- 12. doisrpska.nub.rs [doisrpska.nub.rs]

- 13. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. rjptonline.org [rjptonline.org]

- 17. database.ich.org [database.ich.org]

Predictive Toxicology for Pharmaceutical Impurities: An In-Silico Assessment of the Lisinopril Portfolio

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The safety and purity of Active Pharmaceutical Ingredients (APIs) are paramount in drug development. Impurities, even at trace levels, can pose significant health risks. This guide provides a comprehensive framework for the in-silico toxicological assessment of impurities associated with Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. Moving beyond theoretical discourse, this document serves as a practical, field-proven guide for leveraging computational models to predict potential toxicities, specifically mutagenicity, in alignment with global regulatory standards. We will dissect the core principles of in-silico toxicology, navigate the intricacies of the ICH M7 guideline, and present a self-validating, step-by-step workflow for the robust assessment of Lisinopril impurities. The methodologies detailed herein are designed to enhance safety profiles, inform control strategies, and accelerate drug development timelines by embedding predictive risk assessment early in the lifecycle.

Part 1: The Imperative of Impurity Analysis in Drug Safety

Lisinopril, chemically known as (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, is a widely prescribed medication for hypertension and heart failure. The synthetic pathway and subsequent degradation can introduce various impurities. The presence of these impurities in an API can influence the quality and safety of the final drug product[1]. Regulatory bodies mandate stringent control over these impurities, particularly those with the potential for DNA reactivity and mutagenicity, which can pose a carcinogenic risk to patients.

Traditionally, assessing the toxicological risk of these impurities required extensive and resource-intensive animal testing. However, the advent of in silico toxicology has transformed this landscape.[2][3] In-silico prediction, which uses computer-based models to simulate and forecast the toxicological properties of compounds, offers a rapid, cost-effective, and ethically sound alternative to traditional methods.[2][4] This approach allows for the early identification of potentially hazardous compounds, enabling a proactive approach to risk management in drug development.[4][5]

Part 2: The Regulatory Cornerstone - The ICH M7 Guideline

The International Council for Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," is the definitive international framework for this work.[6][7] It provides a systematic methodology to identify, classify, and control mutagenic impurities, ensuring patient safety.[8]

A central tenet of ICH M7 is the use of computational toxicology for the initial assessment of impurities that lack experimental data.[9][10] The guideline mandates a two-pronged (Q)SAR approach to maximize the predictive accuracy of the assessment.[9][11][12]

The Five Classes of Mutagenic Impurities under ICH M7

The guideline categorizes impurities into five classes to stratify risk and guide the control strategy[8][9]:

| Class | Description | Recommended Action |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Compounds with a structural alert for mutagenicity, but no experimental data. | Control at or below the TTC; Ames test may be required. |

| Class 4 | Compounds with a structural alert, but are non-mutagenic in experimental tests. | Treat as non-mutagenic impurities (as per ICH Q3A/B). |

| Class 5 | Compounds with no structural alert for mutagenicity. | Treat as non-mutagenic impurities (as per ICH Q3A/B). |

The Threshold of Toxicological Concern (TTC) is a crucial concept within ICH M7, representing an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity. For lifetime exposure, this is set at 1.5 µ g/day .[9]

Part 3: Core In-Silico Methodologies

The predictive power of in-silico toxicology stems from the principle that the chemical structure of a molecule dictates its biological activity.[13] This is the foundation of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models.[4][13][14]

-

Structure-Activity Relationship (SAR) : A qualitative approach that links structural fragments (toxicophores) to a toxicological hazard.[13]

-

Quantitative Structure-Activity Relationship (QSAR) : A quantitative, mathematical model that correlates physicochemical or structural properties of a set of molecules with their biological activity.[5][14]

ICH M7 requires the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[11][12][15] This dual approach provides a more robust and reliable prediction.

-

Expert Rule-Based Systems (e.g., Derek Nexus®) : These systems utilize a knowledge base of manually curated structural alerts and rules derived from published literature and proprietary data.[16][17] When a query molecule is analyzed, the system identifies toxicophores—substructures known to be associated with toxicity—and provides a reasoned prediction based on established structure-toxicity relationships.[17][18]

-

Statistical-Based Systems (e.g., SARAH Nexus®) : These models are built using machine learning algorithms trained on large datasets of chemicals with known experimental toxicity data (e.g., Ames test results).[11] The model learns complex relationships between structural features and mutagenicity to make a statistical prediction for a new chemical.

Part 4: Profile of Lisinopril Impurities

A thorough in-silico assessment begins with the accurate identification of all potential and known impurities. These can arise from the manufacturing process (synthesis-related) or from the degradation of the API over time.[7]

| Impurity Name | Structure / Chemical Name | Typical Origin |

| Lisinopril Diketopiperazine (Impurity C) | (S,S,S)-Diketopiperazine | Degradation (intramolecular dehydration at high temperature)[1][19][20] |

| (R,S,S)-Diketopiperazine (Impurity D) | (R,S,S)-Diketopiperazine | Degradation (epimerization of Impurity C)[1][19][21] |

| Lysine Analogue | N2-(1-Carboxy-3-phenylpropyl)lysyllysine | Synthesis By-product[1] |

| Cyclohexyl Analogue (Impurity F) | N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline | Synthesis By-product[19] |

| Impurity 1 (Unnamed) | 2-(6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-ylamino)-4-phenyl-butanoic acid | Synthesis By-product[22][23] |

| Impurity 2 (Unnamed) | 6-amino-2-(1-carboxy-3-phenylpropylamino)-hexanoic acid | Synthesis By-product[22][23] |

Note: This table is illustrative and not exhaustive. A complete impurity profile requires a detailed analysis of the specific manufacturing process.

Part 5: A Self-Validating Workflow for In-Silico Assessment

This section outlines a robust, step-by-step protocol for conducting an ICH M7-compliant in-silico toxicological assessment of a potential Lisinopril impurity.

Experimental Protocol: In-Silico Assessment of Lisinopril Impurity C

Objective: To assess the mutagenic potential of Lisinopril Diketopiperazine (Impurity C) using a dual (Q)SAR methodology in compliance with ICH M7.

Methodology:

-

Step 1: Impurity Structure Preparation 1.1. Obtain the canonical chemical structure of Lisinopril Diketopiperazine. 1.2. Convert the structure into a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or a MOL file.

-

Step 2: (Q)SAR Prediction - Expert Rule-Based System (e.g., Derek Nexus) 2.1. Launch the Derek Nexus software.[24] 2.2. Input the SMILES or MOL file for Impurity C. 2.3. Select the relevant toxicity endpoints for prediction, at a minimum including "Mutagenicity in vitro (bacterial)." 2.4. Execute the prediction. The software will compare the impurity's structure against its knowledge base of toxicophores.[18] 2.5. Record the output, which will typically include:

- A qualitative prediction (e.g., "Plausible," "Equivocal," "Inactive").

- Identification of any firing structural alerts.

- Detailed reasoning, supporting data, and literature references for any alerts.[17]

-

Step 3: (Q)SAR Prediction - Statistical-Based System (e.g., SARAH Nexus) 3.1. Launch the SARAH Nexus software.[11] 3.2. Input the same SMILES or MOL file for Impurity C. 3.3. Execute the Ames mutagenicity prediction. The software will use its statistical model to generate a prediction. 3.4. Record the output, which will include:

- A prediction of positive or negative for mutagenicity.

- A confidence level for the prediction.

- Identification of structurally similar compounds from its training set that support the prediction.

-